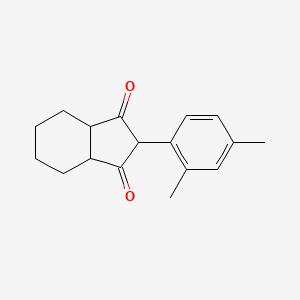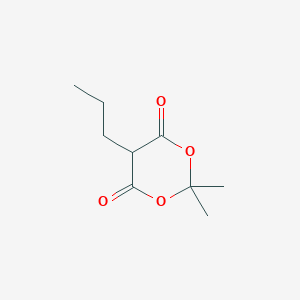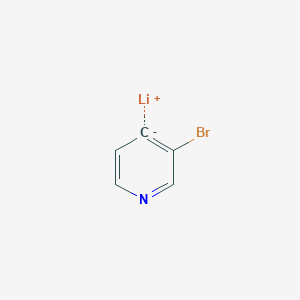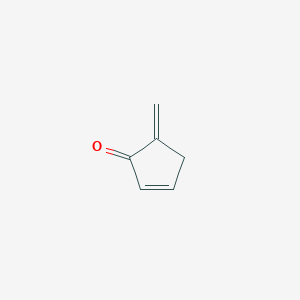
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-Phenylindene: Another indene derivative with similar chemical properties.
2-Methylindene: A compound with a similar structure but different substituents.
2,4-Dimethylphenylindene: A closely related compound with similar functional groups.
Uniqueness
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties
特性
| 80036-11-9 | |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione |
InChI |
InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3 |
InChIキー |
NOCKITYDZOVXKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)


![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)


![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
